6-Sulfamoylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sulfamoylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to the pyridine ring at the 6th position and a carboxylic acid group (-COOH) at the 3rd position
Scientific Research Applications
6-Sulfamoylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that carboxylic acid derivatives, such as 6-sulfamoylpyridine-3-carboxylic acid, often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of this compound is likely related to its carboxylic acid derivative structure. Carboxylic acid derivatives are known to undergo nucleophilic addition-elimination reactions . The reactivity of these compounds towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
Carboxylic acid derivatives are known to participate in a wide range of biochemical reactions, including reduction and oxidation reactions .
Pharmacokinetics
It is known that the compound is a powder at room temperature .
Result of Action
Carboxylic acid derivatives are known to undergo a variety of reactions, including reduction to a 1º-alcohol and oxidation to remove the carboxyl carbon as carbon dioxide .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
6-Sulfamoylpyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including sulfonamide-binding proteins and enzymes involved in the metabolism of nicotinic acid derivatives . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying enzyme kinetics and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed, where a minimal effective dose is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of nicotinic acid derivatives . It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, affecting the synthesis and utilization of NAD and related cofactors. These interactions can influence metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can accumulate and exert its biochemical effects. The compound’s localization within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear enzymes and affect gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfamoylpyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the pyridine ring. One common method is the sulfonation of pyridine derivatives followed by carboxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to achieve the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Sulfamoylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopyridine-3-carboxylic acid: Similar structure but with a mercapto group (-SH) instead of a sulfamoyl group.
6-Aminopyridine-3-carboxylic acid: Contains an amino group (-NH2) instead of a sulfamoyl group.
6-Hydroxypyridine-3-carboxylic acid: Features a hydroxyl group (-OH) in place of the sulfamoyl group.
Uniqueness
6-Sulfamoylpyridine-3-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-sulfamoylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGDGAKDFIXCAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285135-56-0 |
Source
|
Record name | 6-sulfamoylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.